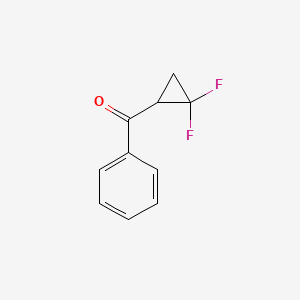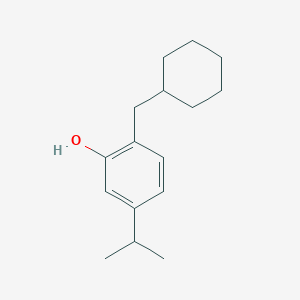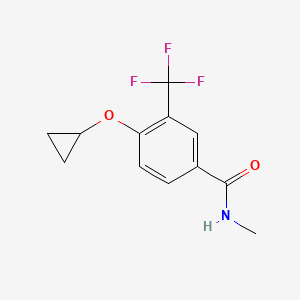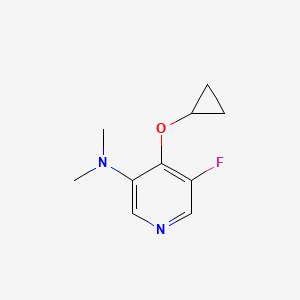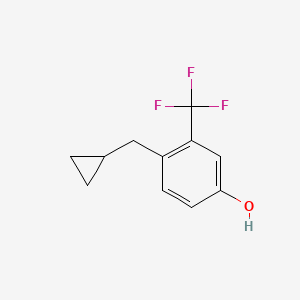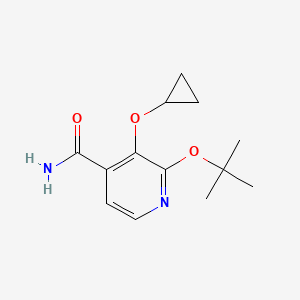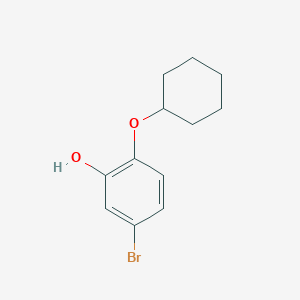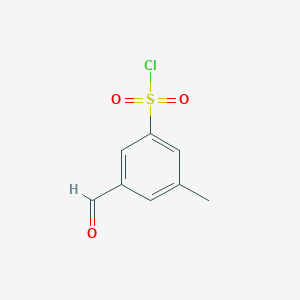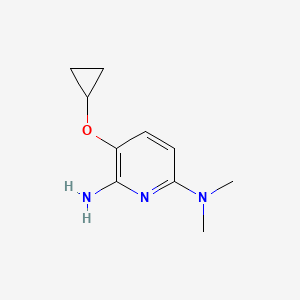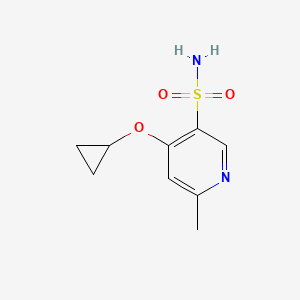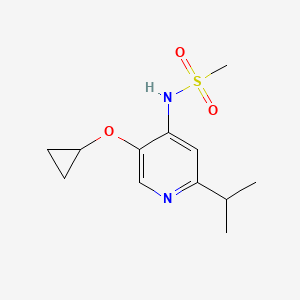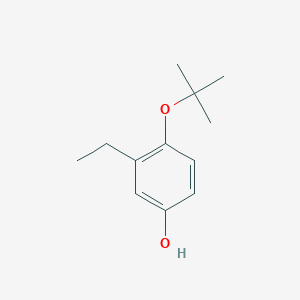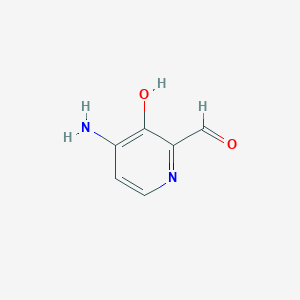
4-Amino-3-hydroxypyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with appropriate reagents to introduce the amino and aldehyde groups. For instance, the reaction of 3-hydroxypyridine with furfurylamine in the presence of hydrogen peroxide and hydrochloric acid, followed by hydrolysis, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Amino-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form Schiff bases with amino acids and proteins, which can modulate their activity. Additionally, its ability to chelate metal ions can influence enzymatic reactions and other biochemical processes .
類似化合物との比較
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. These functional groups also contribute to its ability to interact with biological molecules and metal ions, making it a versatile compound in scientific research.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
InChIキー |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


